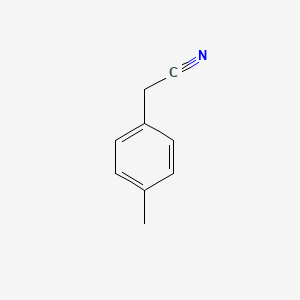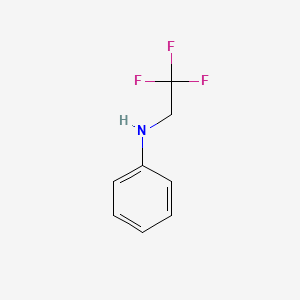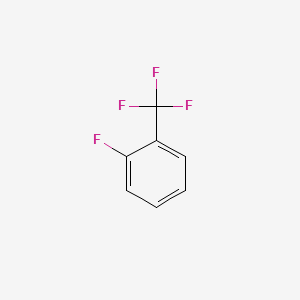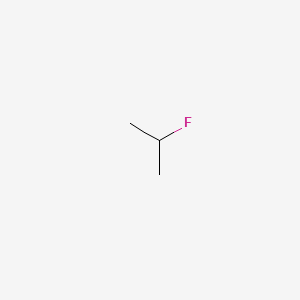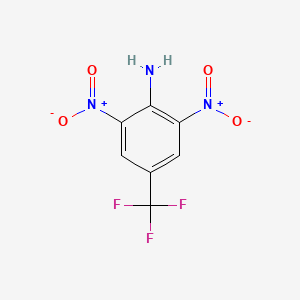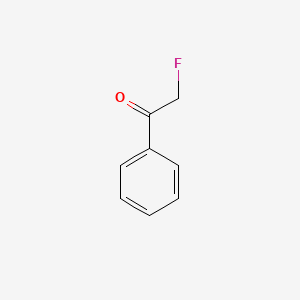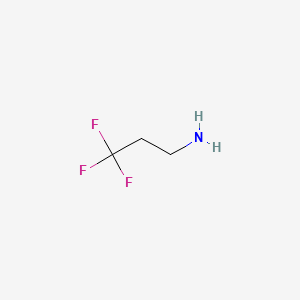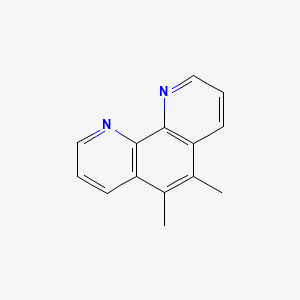
5,6-二甲基-1,10-菲咯啉
描述
5,6-Dimethyl-1,10-phenanthroline is a chemical compound with the molecular formula C14H12N2 . It forms iron(II)-phenanthroline complexes and their gas-phase stabilities have been investigated in an electrospray ionization mass spectrometer .
Synthesis Analysis
5,6-Dimethyl-1,10-phenanthroline has been employed as a ligand in the preparation of novel tetrahedral copper(I) mixed-ligand complexes . It can also be synthesized from 5,6-dimethylquinolin-8-amine and Glycerol .Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-1,10-phenanthroline is available as a 2D Mol file or as a computed 3D SD file . The N—C—C—N torsion angle is close to the ideal value of 0° as expected .Chemical Reactions Analysis
5,6-Dimethyl-1,10-phenanthroline forms complexes with transition metals, leading to the catalytic oxidation of NADH at low overpotential . It has also been used in the synthesis of platinum(IV) derivatives .Physical And Chemical Properties Analysis
5,6-Dimethyl-1,10-phenanthroline has a molecular weight of 208.2585 . Its melting point is 266-269 °C (lit.) .科学研究应用
Coordination Chemistry
5,6-Dimethyl-1,10-phenanthroline: is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial in various catalytic processes . For example, it has been employed in the synthesis of novel tetrahedral copper(I) mixed-ligand complexes, which have potential applications in catalysis and materials science .
Medicinal Chemistry
In medicinal chemistry, 5,6-Dimethyl-1,10-phenanthroline derivatives have been explored for their anticancer properties. Copper(II) complexes with this ligand have shown promise as potential anticancer agents, with studies indicating their efficacy against various cancer cell lines . These complexes are being studied for their ability to induce apoptosis and inhibit cancer cell growth.
Materials Science
This compound serves as a building block in materials science, particularly in the development of organic electronic devices. Its derivatives can be used as cathode buffer layers to enhance the efficiency of organic solar cells . The electronic properties of the phenanthroline moiety make it suitable for applications in optoelectronic materials.
Analytical Chemistry
5,6-Dimethyl-1,10-phenanthroline finds applications in analytical chemistry as a reagent for the detection and quantification of metal ions. It is particularly useful in colorimetric assays for the determination of iron(II) and copper(II) ions due to its ability to form intensely colored complexes .
Environmental Science
In environmental science, this compound is used in the study of water treatment and purification processes. Its complexes can act as photocatalysts for the degradation of organic pollutants, contributing to the development of cleaner water resources .
Biological Chemistry
The biological applications of 5,6-Dimethyl-1,10-phenanthroline include its role as an intercalator that can bind to DNA. This property is utilized in studying DNA-protein interactions and in the development of new therapeutic drugs that target genetic material .
作用机制
Target of Action
The primary target of 5,6-Dimethyl-1,10-phenanthroline is cancer cells . It has been shown to exhibit high potency across numerous cancer cell lines .
Mode of Action
5,6-Dimethyl-1,10-phenanthroline acts by a multimodal mechanism . It has been used as a ligand in the preparation of platinum(IV) derivatives, which combine with one or two axially coordinated molecules of diclofenac (DCF), a non-steroidal anti-inflammatory cancer-selective drug . These complexes exhibit mechanisms of action typical for both the platinum(II) complex and DCF .
Biochemical Pathways
The presence of DCF ligands in the platinum(IV) complexes promotes the antiproliferative activity and selectivity of 5,6-Dimethyl-1,10-phenanthroline by inhibiting lactate transporters . This results in the blockage of the glycolytic process and impairment of mitochondrial potential .
Pharmacokinetics
It is known that the compound displays in vivo activity .
Result of Action
The platinum(IV) complexes containing 5,6-Dimethyl-1,10-phenanthroline and DCF ligands selectively induce cell death in cancer cells . They also induce hallmarks of immunogenic cell death in cancer cells .
属性
IUPAC Name |
5,6-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-10(2)12-6-4-8-16-14(12)13-11(9)5-3-7-15-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQDJPJBCQFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C3=C1C=CC=N3)N=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062772 | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [Alfa Aesar MSDS] | |
| Record name | 5,6-Dimethyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
5,6-Dimethyl-1,10-phenanthroline | |
CAS RN |
3002-81-1 | |
| Record name | 5,6-Dimethyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the chirality of the diaminocyclohexane ligand in platinum(II) complexes with 5,6-Dimethyl-1,10-phenanthroline influence their DNA binding?
A1: While both enantiomers can bind to DNA, the Lambda enantiomer of [Cr(TMP)2(DPPZ)]3+ (where TMP = 3,4,7,8-tetramethyl-1,10-phenanthroline and DPPZ = dipyridophenazine) displays significantly stronger enantioselective binding. [16] This suggests that subtle structural changes in the complex can significantly impact DNA interaction specificity.
Q2: What are the potential downstream effects of 5,6-Dimethyl-1,10-phenanthroline platinum complexes in cancer cells?
A2: Studies have shown that these complexes can induce cell death in cancer cells via multiple mechanisms, including:
Q3: How does the biological activity of 5,6-Dimethyl-1,10-phenanthroline platinum complexes compare to cisplatin?
A3: These complexes exhibit a distinct multimodal mechanism of action compared to cisplatin. [9] While cisplatin primarily acts by forming DNA adducts, 5,6-Dimethyl-1,10-phenanthroline complexes demonstrate additional effects on mitochondria, epigenetics, and the cytoskeleton. [9] This broader activity profile may contribute to their efficacy against some cisplatin-resistant cell lines. [26]
Q4: What is the molecular formula and weight of 5,6-Dimethyl-1,10-phenanthroline?
A4: The molecular formula is C14H12N2, and the molecular weight is 208.26 g/mol. [22]
Q5: What are the key spectroscopic features of 5,6-Dimethyl-1,10-phenanthroline?
A5:
Q6: How has computational chemistry been used to study 5,6-Dimethyl-1,10-phenanthroline complexes?
A6: Density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of these complexes. [29, 31] For instance, DFT has been used to calculate the LUMO energies of Re(I) tricarbonyl complexes with 5,6-Dimethyl-1,10-phenanthroline derivatives, showing a correlation with experimental reduction potentials. [29] Additionally, time-dependent DFT (TDDFT) combined with the conductor-like polarizable continuum model (CPCM) has been used to predict singlet excited states in ethanol, showing good agreement with experimental UV-Vis data. [29]
Q7: Can computational methods predict the photoluminescence properties of 5,6-Dimethyl-1,10-phenanthroline complexes?
A7: Yes, TDDFT calculations have been successfully used to predict the emission energies of ruthenium complexes containing 5,6-Dimethyl-1,10-phenanthroline. [31] These calculations help understand the nature of the emitting states and the factors influencing emission color and efficiency.
Q8: How does altering the diimine ligand in platinum(II) complexes with 5,6-Dimethyl-1,10-phenanthroline affect their cytotoxicity?
A8: Replacing 5,6-Dimethyl-1,10-phenanthroline with other diimine ligands like 2,2'-bipyridine can significantly impact the cytotoxicity of the resulting platinum complexes. [24, 25, 29] Studies show that complexes with 5,6-Dimethyl-1,10-phenanthroline generally exhibit higher cytotoxicity than those with 2,2'-bipyridine. [24, 25, 29] This suggests that the specific structure of the diimine ligand plays a crucial role in determining the overall biological activity of these complexes.
Q9: How does methylation of the phenanthroline ring influence the activity of copper complexes?
A9: Research suggests that methylation of the phenanthroline ring can enhance the cytotoxicity of copper complexes. For example, in the L1210 murine leukemia cell line, methylation of the phenanthroline ring in copper complexes increased cytotoxicity by approximately four-fold compared to the non-methylated complex. [30]
Q10: How does the presence of a biotin moiety influence the activity and selectivity of platinum(IV) prodrugs containing 5,6-Dimethyl-1,10-phenanthroline?
A10: Incorporating a biotin moiety significantly enhanced the cytotoxicity of these prodrugs against a panel of cancer cell lines, potentially due to increased uptake mediated by biotin receptors overexpressed in certain cancer cells. [25] For instance, 2 displayed a remarkable GI50 of 4 nM in the Du145 prostate cancer cell line. [25]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



